potassium;nitrite

Solubility Concentrated aqueous formulation Heat transfer fluid

Potassium nitrite (KNO₂, CAS 7758-09-0) is an inorganic nitrite salt classified as an ionic oxidizer. It appears as a white to slightly yellow, hygroscopic crystalline solid with a density of approximately 1.915–1.92 g/cm³ and a decomposition temperature reported variously as 350–440 °C.

Molecular Formula KNO2
Molecular Weight 85.104 g/mol
Cat. No. B7821706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;nitrite
Molecular FormulaKNO2
Molecular Weight85.104 g/mol
Structural Identifiers
SMILESN(=O)[O-].[K+]
InChIInChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1
InChIKeyBXNHTSHTPBPRFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Nitrite KNO₂: Chemical Identity, Regulatory Status, and Physicochemical Baseline for Scientific Procurement


Potassium nitrite (KNO₂, CAS 7758-09-0) is an inorganic nitrite salt classified as an ionic oxidizer [1]. It appears as a white to slightly yellow, hygroscopic crystalline solid with a density of approximately 1.915–1.92 g/cm³ and a decomposition temperature reported variously as 350–440 °C [1]. KNO₂ is recognized as a food preservative under the E number E249 (EU) and INS 249 (Codex Alimentarius), and is regulated alongside sodium nitrite (E250) for use in cured and processed meat products in the EU, USA, Australia, and New Zealand [2][3]. Beyond food preservation, potassium nitrite serves as a precursor in heat transfer salt formulations, a nitrosating agent in diazotization reactions for organic synthesis, and an anodic corrosion inhibitor for steel reinforcement in concrete [2][4]. These diverse technological roles establish KNO₂ as a multifunctional inorganic reagent, but its selection over sodium nitrite hinges on quantifiable differences in solubility, phase behavior, toxicological profile, and application-specific performance that cannot be assumed interchangeable based on the shared nitrite anion alone.

Why Sodium Nitrite Cannot Substitute Potassium Nitrite in Critical Scientific and Industrial Workflows


Although potassium nitrite and sodium nitrite share the same nitrite anion and overlapping applications in food preservation and corrosion inhibition, their physicochemical divergence creates distinct functional profiles that preclude blanket substitution [1]. Potassium nitrite exhibits substantially higher aqueous solubility—312 g/100 mL at 25 °C versus sodium nitrite's 84.8 g/100 mL—yielding a 3.7-fold advantage in achievable solution concentration at ambient temperature [2][3]. This solubility differential is compounded by KNO₂'s resistance to forming sparingly soluble bicarbonate precipitates in CO₂-rich aqueous environments, a problem encountered in industrial gas scrubbing where sodium nitrite can cause scaling [4]. Furthermore, the polymorphism of KNO₂ features a solid-state phase transition at approximately 39 °C (314 K), a temperature regime readily traversed in ambient processing, whereas sodium nitrite's ferroelectric Curie point lies near 164 °C [5][6]. These differences in solubility, chemical compatibility, and solid-state thermal behavior mean that replacing KNO₂ with NaNO₂ in heat transfer salts, analytical diazotization procedures, or corrosion-inhibitor formulations risks altered eutectic behavior, precipitation, or compromised buffering capacity. The evidence below quantifies exactly where these distinctions translate into measurable selection criteria.

Quantitative Differentiation of Potassium Nitrite: Head-to-Head Evidence Against Sodium Nitrite, Calcium Nitrite, and In-Class Alternatives


Aqueous Solubility: 3.7-Fold Higher Solubility Than Sodium Nitrite at 25 °C Enables Higher Nitrite Loading in Concentrated Formulations

Potassium nitrite demonstrates markedly higher aqueous solubility than its sodium counterpart. At 25 °C, KNO₂ solubility reaches 312 g/100 mL, compared to 84.8 g/100 mL for NaNO₂ [1][2]. This 3.7-fold advantage persists across the entire liquid water range: at 0 °C, KNO₂ dissolves at 281 g/100 mL versus NaNO₂ at 71.4 g/100 mL (3.9×); at 100 °C, KNO₂ at 413 g/100 mL versus NaNO₂ at 160 g/100 mL (2.6×) [1][2]. This solubility differential is a consequence of the differing lattice energies and hydration enthalpies of the K⁺ versus Na⁺ counterions.

Solubility Concentrated aqueous formulation Heat transfer fluid Chemical synthesis

CO₂-Rich Environment Compatibility: Potassium Nitrite Resists Bicarbonate Precipitation Unlike Sodium Nitrite in Hot Potash Gas Scrubbing

In industrial gas scrubbing operations using hot potassium carbonate (hot potash) solutions for CO₂ removal from synthesis gas, potassium nitrite serves a dual role as oxidizing agent and corrosion inhibitor [1]. A critical operational advantage is that KNO₂ does not form sparingly soluble bicarbonate precipitates in CO₂-rich solutions, unlike sodium nitrite [1][2]. Sodium nitrite, when exposed to high-CO₂ aqueous environments, can lead to the formation of NaHCO₃ or mixed carbonate precipitates that foul equipment and reduce scrubbing efficiency. The potassium cation, by contrast, forms the highly soluble potassium bicarbonate (KHCO₃, solubility ≈ 337 g/L at 20 °C), preventing scaling [1].

Gas scrubbing CO₂ removal Bicarbonate precipitation Corrosion inhibition in syngas

Concrete Corrosion Inhibition: Potassium Nitrite Achieves Rebar Protection at 3–4 wt% Cement Dosage, Benchmarking Alongside Calcium Nitrite

Long-term exposure trials evaluated the anodic corrosion inhibition performance of potassium nitrite, calcium nitrite [Ca(NO₂)₂], and calcium nitrate [Ca(NO₃)₂] in concrete cylinders with embedded steel rebars [1]. Specimens were exposed for 4 years to three aggressive environments: marine tidal zone, rooftop weathering, and controlled atmosphere at 38 °C with 90% relative humidity [1]. All three nitrite-based inhibitors provided effective protection when admixed at 3–4% of cement weight [1]. The study established that KNO₂ performs at equivalent dosage to the widely used commercial calcium nitrite inhibitor [1]. In a related study, sodium nitrite at 0.679 M concentration in concrete pore solution demonstrated optimal inhibition performance in NaCl (saline) media but exhibited poor inhibition in H₂SO₄ (acidic) environments, highlighting that nitrite inhibitor selection must account for exposure chemistry [2].

Concrete durability Rebar corrosion Anodic inhibitor Chloride-induced corrosion

Solid-State Polymorphism: KNO₂ Ambient-Temperature Phase Transition at ~39 °C Versus NaNO₂ at ~164 °C—Implications for Thermal Processing and Storage

Potassium nitrite undergoes a well-characterized polymorphic phase transition (Phase II → Phase I) at 314.7 K (41.5 °C), with an associated enthalpy of transition ΔHt = 2,107 J·mol⁻¹ and entropy ΔSt = 7.01 J·K⁻¹·mol⁻¹ [1]. A lower transition (Phase III → Phase II) occurs at 264.1 K (−9.1 °C) with ΔHt = 5,048 J·mol⁻¹ [1]. These transitions arise from orientational disordering of the nitrite ion; in Phase I, each NO₂⁻ ion has 32 distinguishable orientations available [1]. In contrast, sodium nitrite exhibits its ferroelectric Curie point (III → II transition) at approximately 164 °C and a Néel point (I → II transition) near 173 °C—temperatures well above ambient [2]. KNO₂'s lower transition temperature means that routine thermal cycling in warm climates or during processing near 40 °C can induce solid-state structural changes absent in NaNO₂ under the same conditions.

Polymorphism Phase transition Solid-state stability Thermal processing

Acute Oral Toxicity: KNO₂ LD50 of 235 mg/kg Versus NaNO₂ LD50 of 180 mg/kg—Approximately 31% Lower Acute Toxicity in Rodent Models

The acute oral toxicity of potassium nitrite, expressed as median lethal dose (LD50) in rats, is 235 mg/kg body weight [1]. Sodium nitrite, by comparison, exhibits an LD50 of 180 mg/kg in the same species [2]. The 55 mg/kg difference represents an approximately 31% higher tolerated dose for KNO₂. This discrepancy is attributable to differences in cation-mediated absorption kinetics and systemic distribution rather than the intrinsic toxicity of the nitrite anion itself. In subchronic feeding studies, potassium nitrite administered at doses of 100–5,400 mg/kg bw/day produced adrenal zona glomerulosa hypertrophy in rats, with effects comparable to those observed with equimolar sodium nitrite exposure [3].

Acute toxicity Safety profile LD50 Occupational health

Diazotization Reagent Selection: KNO₂ Enables Amino Group Detection in Organic Synthesis with Solubility Advantage Over NaNO₂ in Non-Aqueous Conditions

Potassium nitrite is employed as a nitrosating agent in diazotization reactions for the detection and quantification of primary aromatic amino groups in organic compounds [1]. The reaction mechanism—conversion of aromatic -NH₂ to diazonium salts via nitrous acid generated in situ from nitrite under acidic conditions—is chemically identical for both KNO₂ and NaNO₂ [1]. However, the 3.7-fold higher aqueous solubility of KNO₂ at ambient temperature (312 vs. 84.8 g/100 mL) permits more concentrated reagent stock solutions, reducing the volume of nitrite solution required for complete diazotization [2]. This is particularly advantageous in microscale organic synthesis and analytical titration workflows where minimizing added volume improves sensitivity and reduces dilution errors.

Diazotization Amino group detection Organic synthesis Nitrosation

Evidence-Backed Application Scenarios Where Potassium Nitrite Provides Verifiable Selection Advantages


Industrial CO₂ Scrubbing in Ammonia and Syngas Plants Using Hot Potassium Carbonate Systems

Potassium nitrite is the nitrite salt of choice for corrosion inhibition in hot potash CO₂ scrubbing loops [1]. Unlike sodium nitrite, which can precipitate as sparingly soluble sodium bicarbonate under the high-CO₂ partial pressures characteristic of synthesis gas streams, KNO₂ maintains full solubility owing to the high aqueous solubility of potassium bicarbonate [2]. This compatibility eliminates the risk of scale-induced heat exchanger fouling and pump impingement, directly reducing operational downtime in ammonia, hydrogen, and methanol production facilities. Procurement specifications for Benfield process units and similar hot carbonate scrubbing systems should therefore explicitly designate potassium nitrite rather than generic 'nitrite inhibitor' [1][2].

High-Concentration Nitrite Brine Formulation for Molten Salt and Heat Transfer Fluid Applications

In thermal energy storage and heat transfer fluid formulations based on molten nitrate/nitrite eutectic mixtures (e.g., HITEC-type salts), potassium nitrite contributes to both the thermal stability and the melting point depression of the blend [1][2]. The 3.7-fold higher aqueous solubility of KNO₂ compared to NaNO₂ (312 vs. 84.8 g/100 mL at 25 °C) facilitates the preparation of concentrated brine precursors for subsequent dehydration and salt blending, accelerating batch production cycles [3]. Furthermore, the well-characterized polymorphism of KNO₂—with phase transitions at 264 K and 315 K—provides predictable thermal behavior during solidification-melting cycles, an essential parameter for designing thermal storage media with reliable latent heat characteristics [4].

Steel-Reinforced Concrete Corrosion Protection in Chloride-Rich Marine and Tropical Environments

Field exposure studies confirm that potassium nitrite administered at 3–4% of cement weight provides effective anodic corrosion inhibition for steel rebars in concrete over 4 years of exposure to marine tidal, rooftop, and high-humidity tropical environments [1]. The performance is equivalent to calcium nitrite at the same dosage, offering civil engineering procurement teams a potassium-based alternative that may be preferred when calcium ions are incompatible with other admixture components (e.g., certain superplasticizers or fly ash blends) [1]. Sodium nitrite, while effective in saline media, demonstrates poor inhibition performance in sulfate-rich acidic environments, making KNO₂ a more versatile choice where mixed chloride-sulfate exposure conditions are anticipated [2].

Analytical and Preparative Diazotization Chemistry Requiring High-Concentration Nitrite Reagents

For quantitative determination of primary aromatic amines via diazotization titration—a standard pharmacopoeial method for sulfonamide drug assay—potassium nitrite's higher solubility enables preparation of approximately 3.7 M stock solutions compared to only ~1.2 M for sodium nitrite [1][2]. This higher concentration reduces the titrant volume required per analysis, improving endpoint detection precision and decreasing total analysis time. In preparative organic synthesis involving diazotization-nucleophilic displacement sequences, the ability to deliver nitrite equivalents in a smaller solvent volume minimizes unwanted hydrolysis side reactions of the diazonium intermediate, improving product yield and purity [1].

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